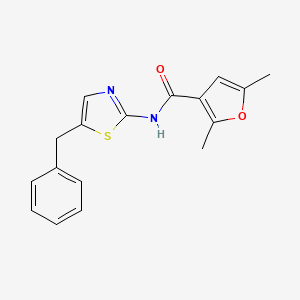

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)16(20)19-17-18-10-14(22-17)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQPYTLTCUFASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often include the use of solvents such as ethanol and water mixtures, and the process may require specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Reaction Mechanism:

-

Step 1 : Activation of 2,5-dimethyl-3-furoyl chloride (acid chloride) in anhydrous dioxane.

-

Step 2 : Nucleophilic attack by the amine group of 2-amino-5-benzylthiazole, facilitated by triethylamine (TEA) as a base.

-

Step 3 : Formation of the carboxamide bond, yielding the target compound after recrystallization.

Reaction Parameters:

Characterization Data:

-

1H NMR (DMSO-d6) : δ = 11.90 (s, NH), 7.38–7.25 (m, C6H4 + thiazole-H), 6.81 (s, furan-H), 4.08 (s, CH2), 2.49 (s, CH3), 2.22 (s, CH3) .

-

Elemental Analysis : Calcd. for C18H17N2O2S: C, 66.44; H, 5.27; N, 8.61. Found: C, 66.06; H, 5.49; N, 8.41 .

Stability and Reactivity

-

Retains structure in DMSO for in vitro assays (tested at 10 µM concentration) .

-

No degradation observed during spectral analysis (NMR, IR) .

Pharmacological Activity (Relevance to Reactivity)

While not a direct chemical reaction, the compound’s interaction with biological targets highlights its electrophilic properties :

-

Anticancer Activity :

Comparative Analysis of Derivatives

Structural analogs with varied R-groups on the benzyl moiety were synthesized and tested. Key findings:

| Compound | R-Substituent | Anticancer Activity (GP%) | Notes |

|---|---|---|---|

| 7a | H | 67.36 | Moderate activity |

| 7d | 4-F | 35.02 | High activity |

| 7g | 4-Cl | 29.05 | Most active analog |

GP% = Growth Percentage (lower values indicate higher cytotoxicity) .

Limitations and Research Gaps

-

No studies on hydrolysis of the carboxamide bond or ring-opening reactions of the thiazole/furan moieties were identified.

-

Reactivity with oxidizing/reducing agents remains unexplored in the literature reviewed.

Scientific Research Applications

Biological Activities

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been investigated for several biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that derivatives of thiazole compounds exhibit anti-inflammatory effects. This compound could potentially be developed into a therapeutic agent for inflammatory diseases .

Anticancer Potential

Thiazole-based compounds have been evaluated for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets within cells. It has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and causing redox changes . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Modified Carboxamide Groups

Key Observations :

- The target compound 's 2,5-dimethylfuran group confers enhanced anticancer selectivity compared to BF1's benzofuran moiety, likely due to improved solubility and reduced steric hindrance .

- BF1 exhibits mitochondrial disruption in lymphoma cells but shows differential toxicity profiles, suggesting that bulkier benzofuran systems may alter target interactions .

Analogues with Alternative Heterocyclic Systems

Key Observations :

- Triazole derivatives (e.g., 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) show moderate anticancer activity, likely due to hydrogen-bonding interactions from the triazole ring .

- Imidazole -containing analogs exhibit broader activity (antimicrobial and antitumor), highlighting the role of nitrogen-rich heterocycles in diversifying biological effects .

- Oxadiazole systems (e.g., ) may offer unique electronic properties but require further pharmacological validation .

Substituent Variations on the Benzyl Group

Key Observations :

- Electron-withdrawing groups (e.g., 3-chloro ) enhance antimicrobial activity, while electron-donating groups (e.g., 4-methyl ) improve anticancer efficacy, likely by modulating lipophilicity and target binding .

Mechanistic and Pharmacological Comparisons

Anticancer Mechanisms

Q & A

Q. Analytical Validation :

- Purity : Thin-layer chromatography (TLC) on Silica Gel 60 F254 plates.

- Structural Confirmation :

- NMR Spectroscopy : and NMR in DMSO- (e.g., Varian Mercury 400 MHz) to confirm substituent integration and connectivity .

- Melting Point : Determined via open capillary method to verify consistency with literature .

(Basic) What in vitro models have been used to assess the anticancer activity of this compound?

Methodological Answer:

- Cell Lines :

- Nemeth-Kellner (NK/Ly) lymphoma cells : Used to evaluate mitochondrial dysfunction and apoptosis via electron microscopy .

- Human cancer cell panels : Screened by the National Cancer Institute (NCI) for cytotoxicity profiling .

Q. Assay Design :

- Cytotoxicity : Incubation at 10–50 µM for 15–60 minutes, followed by viability assays (e.g., MTT) .

- Apoptosis/Necrosis : Electron microscopy to visualize ultrastructural changes (e.g., chromatin condensation, mitochondrial swelling) .

(Advanced) How do researchers investigate mitochondrial involvement in the cytotoxic action of this thiazole derivative?

Methodological Answer:

- Polarographic Methods :

- Oxygen Consumption : Clark electrode measurements to assess basal and FCCP-stimulated respiration in NK/Ly cells .

- Fluorescent Probes :

- Mitochondrial Membrane Potential : Tetramethylrhodamine methyl ester (TMRM) dye to quantify depolarization via fluorescence microscopy .

- Electron Microscopy : High-resolution imaging to detect apoptotic/necrotic mitochondrial morphology (e.g., cristae disruption) .

Key Finding : While polarography showed no metabolic shifts, fluorescent microscopy revealed significant mitochondrial depolarization at 50 µM, suggesting non-respiratory chain targets (e.g., permeability transition pores) .

(Advanced) What methodological approaches resolve contradictions in mitochondrial bioenergetic data?

Q. Data Contradiction Analysis :

- Conflict : Polarography detected no respiration changes, but fluorescence indicated mitochondrial depolarization .

- Resolution Strategies :

- Time-Course Experiments : Shorter incubation times (15 min) may miss delayed effects on respiration.

- Complementary Techniques : Combine Seahorse XF analysis (real-time metabolic profiling) with flow cytometry for TMRM quantification.

- Mechanistic Probes : Use inhibitors (e.g., cyclosporine A for permeability transition pores) to isolate targets.

Q. Experimental Design :

- Nanoparticle Synthesis : PEG-based polymeric nanoparticles (PEG-PN) loaded via solvent evaporation or covalent conjugation .

- Validation Steps :

- Drug Release Kinetics : Dialysis bags in PBS (pH 7.4) to measure sustained release profiles.

- Cellular Uptake : Confocal microscopy with fluorescently tagged PEG-PN (e.g., Cy5 labeling).

- Enhanced Efficacy :

- Mitochondrial Targeting : PEG-PN + compound caused significant membrane depolarization vs. free drug .

- Reduced Hepatotoxicity : In vivo studies in mice showed lower ALT/AST levels compared to free drug .

(Advanced) What protocols assess genotoxic and acute toxic effects in non-target organisms?

Methodological Answer:

- Allium Bioassay :

- Root Tip Exposure : Treat Allium cepa bulbs with 1–100 µM compound for 24–48 hrs.

- Genotoxicity :

- Chromosomal Aberrations : Acetocarmine staining to detect micronuclei or mitotic disruptions .

- Comet Assay : Electrophoresis to quantify DNA strand breaks in nuclei.

3. Acute Toxicity : EC calculation based on root growth inhibition .

Ecological Relevance : Correlate in vitro genotoxicity with environmental persistence studies (e.g., HPLC-MS quantification in water/sediment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.